2,4-Dibromo-5-ethoxy benzaldehyde

Catalog No.
S850156
CAS No.
1823404-49-4
M.F
C9H8Br2O2
M. Wt
307.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-5-ethoxy benzaldehyde

CAS Number

1823404-49-4

Product Name

2,4-Dibromo-5-ethoxy benzaldehyde

IUPAC Name

2,4-dibromo-5-ethoxybenzaldehyde

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

InChI

InChI=1S/C9H8Br2O2/c1-2-13-9-3-6(5-12)7(10)4-8(9)11/h3-5H,2H2,1H3

InChI Key

FGQVJMCCJITIMF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)Br

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)Br

2,4-Dibromo-5-ethoxy benzaldehyde is an organic compound characterized by the molecular formula C9_9H8_8Br2_2O2_2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 4th positions on the aromatic ring, and an ethoxy group is attached at the 5th position. This structural configuration imparts unique chemical properties and reactivity to the compound, making it a valuable intermediate in organic synthesis.

Due to its functional groups:

  • Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, facilitated by the electron-withdrawing nature of the bromine atoms and the aldehyde moiety.
  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction: The aldehyde group can be oxidized to form 2,4-Dibromo-5-ethoxy benzoic acid or reduced to yield 2,4-Dibromo-5-ethoxy benzyl alcohol.

Common Reagents and Conditions

  • Bromination: Typically involves bromine in solvents like acetic acid or chloroform.
  • Nucleophilic Substitution: Uses nucleophiles such as amines or thiols in the presence of a base.
  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often employed.

The biological activity of 2,4-Dibromo-5-ethoxy benzaldehyde has been explored in various contexts. Its electrophilic nature allows it to interact with biological molecules, potentially forming covalent bonds with nucleophilic sites. This characteristic may influence enzyme-catalyzed reactions involving aldehydes. Additionally, the compound's bromine substituents can participate in halogen bonding, which may enhance its reactivity and interactions with biological targets.

The synthesis of 2,4-Dibromo-5-ethoxy benzaldehyde typically involves the bromination of 5-ethoxybenzaldehyde. The process can be summarized as follows:

  • Bromination Reaction: Bromine is reacted with 5-ethoxybenzaldehyde in a suitable solvent (e.g., acetic acid or chloroform).
  • Controlled Conditions: The reaction conditions (temperature and time) are meticulously controlled to achieve selective bromination at the desired positions on the aromatic ring.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, often utilizing catalysts to optimize reaction conditions.

2,4-Dibromo-5-ethoxy benzaldehyde has several applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Chemical Research: The compound is utilized in studies involving enzyme-catalyzed reactions and other biochemical pathways.
  • Industrial Use: It finds applications in producing specialty chemicals and materials due to its unique reactivity profile.

Research into the interaction of 2,4-Dibromo-5-ethoxy benzaldehyde with biological systems suggests that it may affect enzyme activity by binding to active sites. This interaction could lead to inhibition or activation of specific biochemical pathways, making it a candidate for further investigation in medicinal chemistry and pharmacology.

Several compounds share structural similarities with 2,4-Dibromo-5-ethoxy benzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2,4-Dibromo benzaldehydeLacks ethoxy groupLess versatile due to absence of ethoxy group
5-Ethoxy benzaldehydeLacks bromine atomsDifferent reactivity profile without halogen substituents
2,4-Dichloro-5-ethoxy benzaldehydeContains chlorine instead of bromineVaries in reactivity due to different halogen properties
4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehydeContains benzyloxy groupEnhanced electrophilicity due to additional functional groups

The presence of both bromine and ethoxy groups in 2,4-Dibromo-5-ethoxy benzaldehyde enhances its electrophilic character and reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry for developing new compounds with desired properties.

XLogP3

3.1

Dates

Modify: 2023-07-21

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